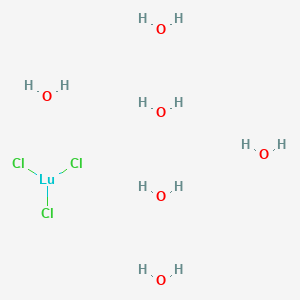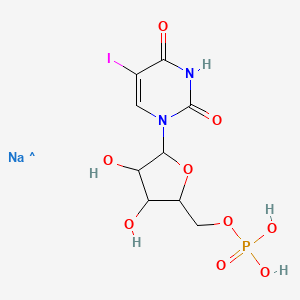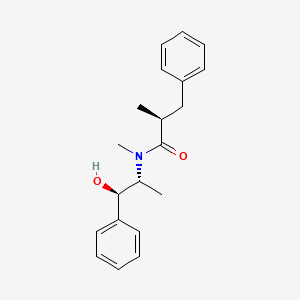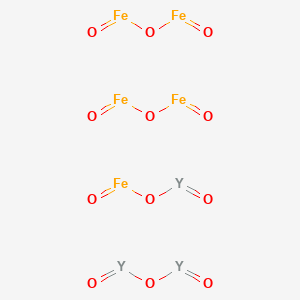
(1613C)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1613C)hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid with a 16-carbon chain. It is one of the most common saturated fatty acids found in animals, plants, and microorganisms. Its chemical formula is C16H32O2, and it is a major component of palm oil, making up to 44% of total fats . It is also present in meats, cheeses, butter, and other dairy products .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1613C)hexadecanoic acid can be synthesized through various methods. One common method involves the saponification of palm oil, which was discovered by Edmond Frémy in 1840 . Another method includes the thin-film hydration method, where hexadecanoic acid is combined with soya lecithin and cholesterol to form phytosomes . Additionally, halogen exchange in the dry state at 100°C can produce radiochemically pure this compound within 5 minutes .
Industrial Production Methods
The primary industrial route for producing this compound remains the saponification of palm oil . This process involves the hydrolysis of triglycerides in palm oil to yield glycerol and fatty acids, including hexadecanoic acid.
Chemical Reactions Analysis
Types of Reactions
(1613C)hexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a Bronsted acid, donating a proton to a base .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens for halogen exchange reactions, and oxidizing agents for oxidation reactions. For example, halogen exchange in organic solvents like acetic acid, dimethyl formamide (DMF), and dimethyl sulfoxide (DMSO) can yield radiochemically pure products .
Major Products Formed
Major products formed from reactions involving this compound include various esters, alcohols, and halogenated derivatives. For instance, the halogen exchange reaction can produce 16-131I-hexadecanoic acid .
Scientific Research Applications
(1613C)hexadecanoic acid has numerous scientific research applications across various fields:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: It plays a role in the study of lipid metabolism and membrane biology.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics, soaps, and detergents due to its surfactant properties.
Mechanism of Action
The mechanism of action of (1613C)hexadecanoic acid involves its interaction with cellular membranes and metabolic pathways. It can integrate into lipid bilayers, affecting membrane fluidity and stability . Additionally, it can modulate oxidative stress responses in cells, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1613C)hexadecanoic acid include other saturated fatty acids such as stearic acid (C18:0) and myristic acid (C14:0) .
Uniqueness
What sets this compound apart is its prevalence in natural sources like palm oil and its significant role in various biological processes. Its unique properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
158045-29-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
257.42 g/mol |
IUPAC Name |
(1613C)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1 |
InChI Key |
IPCSVZSSVZVIGE-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]CCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)






![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)


